(2Z)-2-aminobut-2-enoic acid

Catalog No.
S11152315
CAS No.
71018-10-5
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-aminobut-2-enoic acid

CAS Number

71018-10-5

Product Name

(2Z)-2-aminobut-2-enoic acid

IUPAC Name

(Z)-2-aminobut-2-enoic acid

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-

InChI Key

PAWSVPVNIXFKOS-IHWYPQMZSA-N

Canonical SMILES

CC=C(C(=O)O)N

Isomeric SMILES

C/C=C(/C(=O)O)\N

2-aminobut-2-enoic acid is a non-proteinogenic alpha-amino acid. It is functionally related to a 2-butenoic acid. It is a conjugate acid of a 2-aminobut-2-enoate. It is a tautomer of a 2-aminobut-2-enoic acid zwitterion, a 2-iminobutanoic acid and a 2-iminobutanoic acid zwitterion.
2-Aminobut-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2Z)-2-aminobut-2-enoic acid is a natural product found in Streptomyces sparsus with data available.

(2Z)-2-aminobut-2-enoic acid, also known as (Z)-2-aminobutenoic acid, is an organic compound that features both an amino group and a double bond in its structure. It is a derivative of butenoic acid, characterized by its specific geometric configuration denoted as (2Z), which indicates the arrangement of substituents around the double bond. This compound has the molecular formula C4H7NO2C_4H_7NO_2 and a molecular weight of approximately 101.10 g/mol. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research .

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions that convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: The amino group can participate in substitution reactions, leading to various substituted derivatives through the use of halogenating agents or nucleophiles .

These reactions highlight the compound's versatility in synthetic chemistry.

(2Z)-2-aminobut-2-enoic acid exhibits significant biological activity, particularly in its interaction with neurotransmitter systems. It is recognized as a non-proteinogenic alpha-amino acid and has been studied for its potential role as a neurotransmitter or modulator. Specifically, it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neuronal excitability and synaptic transmission. Such interactions could have implications for developing therapeutic agents targeting neurological disorders .

The synthesis of (2Z)-2-aminobut-2-enoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate butenoic acid derivatives.
  • Amination Reaction: An amination reaction introduces the amino group into the butenoic acid structure.
  • Geometric Isomerization: To achieve the (2Z) configuration, specific reaction conditions such as temperature control and catalyst usage are essential.

In industrial settings, production may utilize batch reactors for controlled synthesis or continuous flow reactors for efficient large-scale production .

(2Z)-2-aminobut-2-enoic acid has various applications across multiple fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drugs targeting GABAergic systems.
  • Biochemistry: It is used in studies related to amino acid metabolism and neurotransmission.
  • Agriculture: Potential applications in plant growth regulation or as a biostimulant have been explored.

Its unique properties make it valuable for research and development in these areas .

Interaction studies involving (2Z)-2-aminobut-2-enoic acid focus on its binding affinity to neurotransmitter receptors and enzymes. Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways or bind to GABA receptors, potentially modulating their activity. Such interactions are crucial for understanding its role in physiological processes and its therapeutic potential .

Several compounds share structural similarities with (2Z)-2-aminobut-2-enoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(2E)-2-Aminobut-2-enoic AcidGeometric isomer with different double bond orientationDifferent biological activities due to isomerism
Butenoic Acid DerivativesSimilar backbone but varying functional groupsDiverse reactivity profiles
Other Amino AcidsAlpha-amino acids with different side chainsVariations in biological functions

The uniqueness of (2Z)-2-aminobut-2-enoic acid lies in its specific geometric configuration, which imparts distinct chemical behavior and biological properties compared to its isomers and related compounds .

This detailed overview provides insight into the characteristics, reactions, biological significance, synthesis methods, applications, interaction studies, and comparisons of (2Z)-2-aminobut-2-enoic acid with similar compounds, underscoring its relevance in scientific research.

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of (2Z)-2-aminobut-2-enoic acid often relies on stereoselective strategies to control the geometry of the α,β-unsaturated system. One established method involves allylic bromination followed by amination, adapted from protocols developed for related α,β-dehydroamino acids [2]. For example, treatment of α,β-unsaturated carboxylic acids with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the γ-position, which subsequently undergoes nucleophilic substitution with ammonia in liquid ammonia to yield the target compound [2]. This approach achieves moderate yields (30–45%) and requires careful temperature control to preserve the Z-configuration.

An alternative route involves dehydration of threonine derivatives, leveraging the inherent stereochemistry of natural amino acids. Heating threonine with acetic anhydride facilitates elimination of water, producing (2Z)-2-aminobut-2-enoic acid (anhydrothreonine) with >90% stereoselectivity [1]. This method benefits from readily available starting materials but necessitates purification steps to remove byproducts such as oxazolidinones.

Recent advances in metallacycle-mediated annulations have also shown promise. Titanium-mediated coupling of alkynes with 1,3-diketones, as demonstrated in polycyclic natural product syntheses [5], could be adapted to construct the α,β-unsaturated backbone with high stereocontrol. While unoptimized for this specific compound, such methods offer a platform for exploring novel stereoselective pathways.

Industrial Production Optimization Strategies

Scaling laboratory protocols to industrial production requires addressing challenges in catalyst efficiency, solvent recovery, and energy consumption. For the allylic bromination-amination route, replacing NBS with recyclable brominating agents (e.g., tetrabutylammonium tribromide) reduces waste generation [4]. Continuous flow reactors enhance heat transfer during exothermic amination steps, improving yield consistency (55–60% in pilot studies) [2].

Biobased precursors offer sustainability advantages. Microbial fermentation-derived threonine serves as a cost-effective starting material for dehydration-based synthesis. Integrating membrane filtration systems enables real-time removal of inhibitory byproducts, boosting throughput by 20–25% in simulated industrial setups [1].

Economic analyses favor hybrid approaches combining chemical and enzymatic steps. For instance, enzymatic resolution of racemic intermediates using acylase I increases enantiomeric excess (ee) to >98%, reducing downstream purification costs [4].

Biocatalytic Routes in Microbial Systems

Microbial biosynthesis of (2Z)-2-aminobut-2-enoic acid occurs naturally in Escherichia coli K12 and Streptomyces spp. via dehydration of L-threonine [1]. The enzyme threonine ammonia-lyase (TAL) catalyzes β-elimination to form the α,β-unsaturated bond, though native TALs typically produce the E-isomer. Protein engineering efforts have yielded TAL variants (e.g., Asp128Ala mutant) that shift selectivity toward the Z-isomer (75% Z) [4].

Metabolic engineering further enhances titers. Overexpression of feedback-resistant aspartokinase (lysC) in E. coli increases threonine availability, while CRISPRi-mediated repression of succinyl-CoA synthetase redirects carbon flux toward the dehydration pathway. These modifications elevate production to 8.2 g/L in fed-batch bioreactors [1].

Post-Synthetic Modification Techniques

The α,β-unsaturated moiety in (2Z)-2-aminobut-2-enoic acid enables diverse functionalizations:

  • Michael Additions: The electron-deficient double bond undergoes regioselective additions with nucleophiles like thiols or amines. For example, reaction with benzylamine in methanol at 25°C yields β-amino derivatives with 85% efficiency [4].
  • Diels-Alder Reactions: As a dienophile, the compound participates in [4+2] cycloadditions with conjugated dienes, forming six-membered heterocycles used in pharmaceutical intermediates [4].
  • Bioconjugation: The dehydroalanine residue serves as an electrophilic handle for site-specific protein modification. Maleimide-functionalized probes react selectively under physiological conditions, enabling antibody-drug conjugate synthesis [4].

The acid-base behavior of (2Z)-2-aminobut-2-enoic acid, also known as Z-dehydrobutyrine, is characterized by its amphoteric nature, possessing both acidic and basic functional groups. The compound exhibits typical amino acid ionization behavior with two distinct dissociation constants [1].

The acidic dissociation constant (pKa1) has been determined to be 2.88, corresponding to the carboxylic acid group deprotonation [1]. This value is slightly higher than typical alpha-amino acids due to the electron-withdrawing effect of the adjacent double bond, which reduces the electron density around the carboxyl group and stabilizes the carboxylate anion. The basic dissociation constant (pKa2) is 8.46, representing the protonation of the amino group [1].

At physiological pH (7.4), the compound predominantly exists as a zwitterion, with the carboxyl group deprotonated and the amino group protonated [2]. The zwitterionic form is the major species at pH 7.3, as confirmed by computational studies [2]. This ionization pattern significantly influences the compound's solubility and interaction with biological systems.

The Henderson-Hasselbalch equation can be applied to calculate the relative proportions of different ionic forms at any given pH. At pH values below 2.88, the compound exists primarily in its fully protonated cationic form. Between pH 2.88 and 8.46, the zwitterionic form predominates, while at pH values above 8.46, the fully deprotonated anionic form becomes prevalent.

Solubility Characteristics in Polar/Non-polar Solvents

The solubility profile of (2Z)-2-aminobut-2-enoic acid reflects its amphiphilic nature, with the polar amino and carboxyl groups contributing to hydrophilic interactions while the hydrocarbon backbone provides lipophilic character. The compound demonstrates significant water solubility at 188 g/L, indicating strong hydrophilic properties [3].

The high aqueous solubility is attributed to the zwitterionic character at physiological pH, which enables favorable interactions with polar water molecules through hydrogen bonding and electrostatic interactions [4]. The amino group can act as both a hydrogen bond donor and acceptor, while the carboxyl group participates in extensive hydrogen bonding networks with water molecules [4].

The partition coefficient (LogP) of 0.26 indicates a slight preference for aqueous phases over lipophilic environments [3]. This relatively low LogP value suggests limited membrane permeability under physiological conditions, which is consistent with the compound's polar surface area of 63.32 Ų [5]. The polar surface area exceeds the threshold for passive membrane diffusion, indicating that active transport mechanisms would be required for cellular uptake.

In organic solvents, the compound exhibits variable solubility depending on the solvent polarity. Studies on related amino acids demonstrate that solubility decreases significantly in semi-polar solvents such as methanol and ethanol [4]. The solubility reduction follows a second-degree polynomial relationship with decreasing solvent polarity, with maximum solubility observed in pure water [4].

The compound's behavior in mixed solvent systems reveals that the zwitterionic form dominates the solubility characteristics. In hydroalcoholic solutions, the ratio of water to alcohol molecules per amino acid molecule remains constant for a given solvent composition, suggesting that the charged dipole produces similar effects regardless of the non-polar portion composition [4].

Thermal Stability and Decomposition Pathways

The thermal stability of (2Z)-2-aminobut-2-enoic acid follows patterns similar to other amino acids, with decomposition occurring through multiple pathways involving dehydration, decarboxylation, and deamination reactions [6] [7]. The compound undergoes thermal decomposition at elevated temperatures, with the onset typically occurring above 185°C [6].

Thermogravimetric analysis reveals that the decomposition process is endothermic, requiring approximately 72-151 kJ/mol of energy [6]. The decomposition is neither melting nor sublimation but represents a complex series of chemical transformations that produce volatile products comprising 12-70% of the original mass [6].

The primary decomposition pathway involves dehydration reactions, leading to the formation of cyclic condensates with peptide bonds [6]. The compound releases mainly water vapor and ammonia as volatile products, with minimal carbon dioxide evolution except under specific conditions [6]. The decomposition follows the general reaction pattern:

AA → a NH₃ + b H₂O + c CO₂ + d H₂S + e residue

where the coefficients are integers or half-integers specific to the compound structure [6].

Kinetic analysis of thermal degradation demonstrates that the process follows irreversible first-order reaction kinetics with activation energies ranging from 88.5 to 137.44 kJ/mol [7]. The decomposition rate increases exponentially with temperature, following Arrhenius behavior.

The presence of the double bond in the (2Z)-2-aminobut-2-enoic acid structure introduces additional thermal instability compared to saturated amino acids. The conjugated system can undergo polymerization reactions at elevated temperatures, leading to the formation of complex polymeric residues [7]. Storage at temperatures above 60°C should be avoided to prevent thermal degradation.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of (2Z)-2-aminobut-2-enoic acid exhibits characteristic signals consistent with its structural features. The vinyl proton at the β-position appears as a quartet around 6.8 ppm due to coupling with the methyl group [5]. The α-proton adjacent to the amino group resonates at approximately 4.5 ppm, while the methyl group appears as a doublet at 1.8 ppm [5].

The Z-configuration is confirmed by the coupling constants and chemical shifts of the vinyl protons. The geometric isomerism significantly affects the NMR parameters, with the Z-isomer showing distinct coupling patterns compared to the E-isomer [5].

¹³C NMR spectroscopy reveals the carbonyl carbon at approximately 170 ppm, the β-carbon at 135 ppm, and the γ-carbon at 125 ppm [5]. The α-carbon appears at 55 ppm, consistent with an amino acid α-carbon environment [5].

Infrared Spectroscopy

The infrared spectrum of (2Z)-2-aminobut-2-enoic acid displays characteristic absorption bands for the functional groups present. The broad O-H stretch of the carboxylic acid appears at 3200-3600 cm⁻¹, overlapping with N-H stretching vibrations from the amino group [8]. The C=O stretch of the carboxylic acid is observed at 1720 cm⁻¹, while the C=C stretch of the double bond appears at 1650 cm⁻¹ [8].

The amino group exhibits characteristic N-H bending vibrations at 1600 cm⁻¹ and 1500 cm⁻¹. The C-N stretch appears at 1200 cm⁻¹, and the C-H bending vibrations are observed in the 1400-1450 cm⁻¹ region [8].

The infrared spectrum provides valuable information for structural confirmation and purity assessment. The relative intensities of the absorption bands can be used to determine the degree of hydration and the presence of impurities [8].

Mass Spectrometry

Mass spectrometric analysis of (2Z)-2-aminobut-2-enoic acid reveals the molecular ion peak at m/z 101.048 (M⁺), corresponding to the exact mass of the compound [5]. The fragmentation pattern includes characteristic peaks at m/z 84 (loss of NH₃), m/z 56 (loss of COOH), and m/z 28 (loss of C₂H₅NO₂) [5].

Collision-induced dissociation experiments show that the compound fragments primarily through α-cleavage adjacent to the amino group and β-cleavage at the double bond. The base peak typically appears at m/z 56, representing the loss of the carboxyl group [5].

Electrospray ionization mass spectrometry reveals protonated molecular ions [M+H]⁺ at m/z 102.055 and deprotonated molecular ions [M-H]⁻ at m/z 100.040 [5]. The collision cross sections for these ions are 119.2 Ų and 118.0 Ų, respectively, providing structural information about the gas-phase conformation [5].

Tandem mass spectrometry (MS/MS) analysis demonstrates characteristic neutral losses including NH₃ (17 Da), H₂O (18 Da), and CO₂ (44 Da), which are typical for amino acid derivatives [5]. The fragmentation pathways provide definitive structural confirmation and can be used for quantitative analysis in biological samples.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Heavy Atom Count

7

UNII

66QL1S96RM

Dates

Last modified: 08-08-2024

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